![molecular formula C21H18N2O3S2 B383312 3-benzyl-5-(3,4-dimethoxyphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one CAS No. 379238-58-1](/img/structure/B383312.png)
3-benzyl-5-(3,4-dimethoxyphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
The compound is a thieno[2,3-d]pyrimidinone derivative. Thieno[2,3-d]pyrimidinones are a class of compounds that contain a pyrimidinone ring fused to a thiophene ring. The compound also contains a benzyl group and a 3,4-dimethoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The 3,4-dimethoxyphenyl group would contribute two methoxy groups to the structure, which could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thieno[2,3-d]pyrimidinone ring, the benzyl group, and the 3,4-dimethoxyphenyl group. The thieno[2,3-d]pyrimidinone ring might undergo reactions like electrophilic aromatic substitution or nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its molecular structure, the presence of functional groups, and the nature of its constituent atoms .properties
IUPAC Name |
3-benzyl-5-(3,4-dimethoxyphenyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S2/c1-25-16-9-8-14(10-17(16)26-2)15-12-28-19-18(15)20(24)23(21(27)22-19)11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVITOOXIJTAIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC3=C2C(=O)N(C(=S)N3)CC4=CC=CC=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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